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Compound of Interest

Compound Name: (Bromomethyl)cyclobutane

Cat. No.: B093029

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)cyclobutane is a halogenated hydrocarbon featuring a four-membered
cyclobutane ring substituted with a bromomethyl group. This compound serves as a valuable
building block in organic synthesis, particularly in the introduction of the cyclobutylmethyl
moiety, a structural motif found in various biologically active molecules. This guide provides a
comprehensive overview of its molecular structure, spectroscopic properties, and chemical
reactivity, supported by experimental protocols and theoretical insights.

Molecular Structure

The molecular structure of (bromomethyl)cyclobutane is characterized by the strained
cyclobutane ring, which influences its conformation and reactivity. While extensive experimental
data on the precise bond lengths and angles of (bromomethyl)cyclobutane are not readily
available in the public domain, valuable insights can be drawn from gas-phase electron
diffraction studies of cyclobutane and related haloalkanes, as well as from computational
chemistry.

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of
the angle strain inherent in a four-membered ring. The C-C bond lengths within the ring are
expected to be slightly longer than those in unstrained alkanes. The C-Br bond length is a key
parameter influencing its reactivity in nucleophilic substitution and elimination reactions.
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Table 1: Predicted and Representative Structural Parameters

Parameter

Value
(Predicted/Representative)

Source/Basis

Bond Lengths

Based on cyclobutane electron

C-C (ring) ~1.55 A _ _
diffraction data[1]
C-C (exocyclic) ~1.54 A Standard sp3-sp® C-C bond
C-H ~1.09-1.11 A Typical for alkyl C-H bonds[1]
Typical for prima
C-Br ~1.94 A yP primary
bromoalkanes
Bond Angles
_ Characteristic of puckered
C-C-C (ring) ~88° - 90°
cyclobutane
H-C-H ~107° - 109° Near tetrahedral
Expected due to steric
C-C-CH2Br ~113° _ _
considerations
Dihedral Angle
Ring Puckering ~25° - 30° Typical for cyclobutane

Note: The values presented are approximations based on related structures and theoretical
models. Precise experimental values for (bromomethyl)cyclobutane are not available in the
cited literature.

Spectroscopic Properties

The structural features of (bromomethyl)cyclobutane give rise to a unique spectroscopic
fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While a publicly available, experimentally verified NMR spectrum for
(bromomethyl)cyclobutane is not readily found, the expected chemical shifts can be
predicted based on the analysis of similar structures.

e 1H NMR: The spectrum is expected to be complex due to the puckered nature of the ring and
the diastereotopic nature of the ring protons. The protons on the bromomethyl group (-
CH:zBr) would appear as a downfield signal, likely a doublet, due to the deshielding effect of
the bromine atom. The cyclobutane ring protons would resonate further upfield, exhibiting
complex splitting patterns (multiplets) resulting from geminal and vicinal coupling.

e 13C NMR: The carbon of the bromomethyl group (-CH2Br) is expected to have a chemical
shift in the range of 30-40 ppm. The carbons of the cyclobutane ring will appear at higher
field, with their exact shifts depending on their position relative to the substituent.[2]

Infrared (IR) Spectroscopy

The IR spectrum of (bromomethyl)cyclobutane would display characteristic absorption bands
corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands

Wavenumber (cm—?) Vibration Intensity
2850-3000 C-H stretch (sp?) Strong
1400-1475 CHz scissoring Medium
1200-1300 CH2 wagging Medium
~650 C-Br stretch Strong

The "fingerprint" region below 1500 cm~1 would contain a complex pattern of absorptions
characteristic of the cyclobutane ring vibrations.[3]

Mass Spectrometry

The mass spectrum of (bromomethyl)cyclobutane would exhibit a characteristic isotopic
pattern for bromine-containing compounds, with two molecular ion peaks ([M]* and [M+2]*) of
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nearly equal intensity due to the presence of the 7°Br and 8Br isotopes. Fragmentation would
likely involve the loss of the bromine atom, leading to a prominent peak corresponding to the
cyclobutylmethyl cation. Further fragmentation of the cyclobutane ring may also be observed.

Chemical Reactivity

(Bromomethyl)cyclobutane is a versatile reagent in organic synthesis, primarily utilized for
introducing the cyclobutylmethyl group. Its reactivity is governed by the presence of the primary
alkyl bromide and the strained cyclobutane ring.

Nucleophilic Substitution Reactions

As a primary alkyl halide, (bromomethyl)cyclobutane readily undergoes Sn2 reactions with a
variety of nucleophiles.

Reaction with cyanide salts, typically in a polar aprotic solvent, yields cyclobutylacetonitrile.
This reaction extends the carbon chain and provides a versatile nitrile intermediate.

Caption: Sn2 reaction of (bromomethyl)cyclobutane with cyanide.
Experimental Protocol: Synthesis of Cyclobutylacetonitrile (General Procedure)

A solution of (bromomethyl)cyclobutane in a suitable polar aprotic solvent, such as DMSO or
DMF, is treated with a slight excess of sodium cyanide. The reaction mixture is heated to a
moderate temperature (e.g., 50-70 °C) and stirred until the starting material is consumed
(monitored by TLC or GC). The reaction is then quenched with water and the product is
extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The
crude product can be purified by distillation under reduced pressure.[4][5][6]

Grignard Reagent Formation and Subsequent Reactions

(Bromomethyl)cyclobutane can be converted to its corresponding Grignard reagent,
cyclobutylmethylmagnesium bromide, by reaction with magnesium metal in an anhydrous ether
solvent. This organometallic reagent is a potent nucleophile and can react with a wide range of
electrophiles.
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Caption: Formation of cyclobutylmethylmagnesium bromide and its subsequent reaction.

Experimental Protocol: Preparation of Cyclobutylmethylmagnesium Bromide (General
Procedure)

All glassware must be rigorously dried. Magnesium turnings are placed in a flask under an inert
atmosphere (e.g., nitrogen or argon). A small amount of a solution of
(bromomethyl)cyclobutane in anhydrous diethyl ether or THF is added to initiate the reaction.
The initiation may be aided by gentle heating or the addition of a small crystal of iodine. Once
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the reaction begins, the remaining solution of (oromomethyl)cyclobutane is added dropwise
at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically
stirred for an additional period to ensure complete reaction. The resulting Grignard reagent is
used directly in the next step.[7][8][9][10]

Elimination Reactions

In the presence of a strong, sterically hindered base, such as potassium tert-butoxide,
(bromomethyl)cyclobutane can undergo an E2 elimination reaction to form
methylenecyclobutane.

Caption: E2 elimination of (bromomethyl)cyclobutane.

Solvolysis and Ring Expansion

A notable aspect of the reactivity of (oromomethyl)cyclobutane is its propensity to undergo
ring expansion during solvolysis reactions, particularly under conditions that favor an Snl
mechanism (e.g., in a polar protic solvent like methanol or ethanol). The initial formation of a
primary carbocation is highly unfavorable. Instead, a concerted process involving a 1,2-hydride
shift or ring expansion can occur to form a more stable secondary or tertiary carbocation. In the
case of (bromomethyl)cyclobutane solvolysis, rearrangement to a more stable cyclopentyl
cation is a key pathway.
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Caption: Solvolysis of (bromomethyl)cyclobutane leading to ring expansion.

This rearrangement tendency highlights the influence of the strained cyclobutane ring on the
reaction mechanism, favoring pathways that lead to a less strained five-membered ring.[11]

Applications in Drug Development

The cyclobutylmethyl group, readily introduced using (bromomethyl)cyclobutane, is a key
structural component in several pharmaceutical agents. A prominent example is its use in the
synthesis of Nalbuphine, a mixed opioid agonist-antagonist used for pain relief.

Experimental Protocol: Synthesis of (Bromomethyl)cyclobutane

A detailed protocol for the synthesis of (bromomethyl)cyclobutane from cyclobutylmethanol
has been reported.[12][13]
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e Reaction: Cyclobutylmethanol is reacted with a brominating agent, which can be generated
in situ from triphenylphosphite and bromine, in a polar aprotic solvent like N,N-
dimethylformamide (DMF).

e Procedure: In a reactor under an inert atmosphere, DMF and triphenylphosphite are
combined. Bromine is then added while maintaining a low temperature. Subsequently,
cyclobutylmethanol is introduced, and the reaction is allowed to warm to room temperature.

o Workup and Purification: The reaction mixture is worked up by distillation and washing to
isolate the (bromomethyl)cyclobutane product.

Conclusion

(Bromomethyl)cyclobutane is a valuable and versatile building block in organic synthesis. Its
reactivity is a fascinating interplay between the properties of a primary alkyl bromide and the
inherent strain of the cyclobutane ring. A thorough understanding of its molecular structure and
reactivity patterns, including its propensity for ring expansion under certain conditions, is crucial
for its effective utilization in the synthesis of complex target molecules, particularly in the field of
drug discovery and development. Further experimental and computational studies would be
beneficial to provide a more precise characterization of its structural and spectroscopic
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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